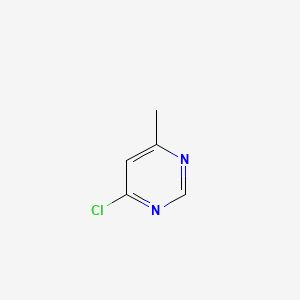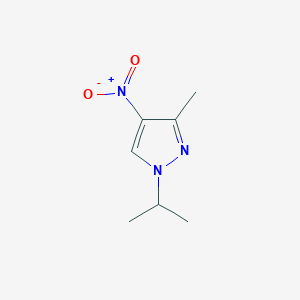
4-Chloro-6-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.56 g/mol . The compound is also known by several synonyms, including 4-Methyl-6-chloropyrimidine and Pyrimidine, 4-chloro-6-methyl .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the preparation of a 1:1 cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid. This is achieved through a slow evaporation method in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring with a chlorine atom at the 4th position and a methyl group at the 6th position . The InChI key for this compound is MVAXKFAQKTWRAH-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidine compounds, including this compound, are known to undergo various chemical reactions. These include reactions with phosphorous oxychloride (POCl3), leading to chlorination .Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.56 g/mol and a density of 1.2±0.1 g/cm3 . It has a boiling point of 199.6±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 25.8 Ų and a complexity of 76.8 .Applications De Recherche Scientifique
Synthesis and Process Research
4-Chloro-6-methylpyrimidine serves as a critical intermediate in the synthesis of various compounds. It's notably used in the production of the anticancer drug dasatinib. The synthesis involves a series of steps, including cyclization and chlorination, with phosphorus oxychloride playing a key role in these processes (Guo Lei-ming, 2012).
Role in Chemical Reactions
The compound also plays a part in unique chemical reactions. For example, it reacts with H2O2 in ethanol to form 5-chloro-6-methyluracil, demonstrating its reactivity and potential for creating diverse chemical structures (R. K. Glushkov, B. A. Ivin, E. G. Sochilin, 1971).
Molecular Structure and Biological Activity Studies
In-depth studies of molecules containing this compound, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have been conducted. These studies focus on understanding the molecular structure using various experimental and theoretical techniques, which are crucial for developing potential medical applications (S. Aayisha et al., 2019).
Applications in Electrolytic Reduction
The electrolytic reduction of derivatives like 2-Amino-4-chloropyrimidine has been explored, demonstrating the compound's utility in various chemical reduction processes. This is significant for understanding its reactivity and potential applications in various industrial processes (Kiichiro Sugino et al., 1957).
Development of Novel Synthesis Methods
Research has been conducted on novel synthesis methods involving derivatives of this compound. These methods are crucial for the efficient production of these compounds, which can have various applications in pharmaceuticals and other industries (S. Nishigaki et al., 1970).
Exploration in Antimicrobial Applications
The compound has been used to synthesize derivatives with pronounced antimicrobial effects. This is particularly significant for developing new antibiotics and treatments for microbial infections (A. V. Erkin et al., 2007; A. V. Erkin et al., 2008).
Studies on Anticancer Properties
This compound is used in synthesizing α-aminophosphonates with potential anticancer properties. This research is pivotal in developing new cancer treatments (Gajjala Raghavendra Reddy et al., 2020).
Kinetic Studies and Mechanism Analysis
Kinetic studies and analyses of mechanisms, such as the fluorination of derivatives, provide insights into the compound's reactivity. This knowledge is crucial for its application in chemical synthesis and industrial processes (T. Wei et al., 1987).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloro-6-methylpyrimidine is a chemical compound that has been identified as a nitrification inhibitor . This suggests that its primary targets are likely to be enzymes involved in the nitrification process, such as ammonia monooxygenase and nitrite oxidoreductase .
Mode of Action
As a nitrification inhibitor, it is likely to interact with its targets by binding to the active sites of the enzymes, thereby preventing them from catalyzing the oxidation of ammonia to nitrite and nitrite to nitrate .
Biochemical Pathways
The inhibition of nitrification by this compound affects the nitrogen cycle, a crucial biochemical pathway in the environment. By inhibiting the conversion of ammonia to nitrate, it can potentially reduce the loss of nitrogen from soils, increase the efficiency of nitrogen fertilizer use, and decrease the environmental impact of agricultural practices .
Pharmacokinetics
Given its use as a nitrification inhibitor in soils, its bioavailability is likely to be influenced by factors such as soil type, temperature, moisture content, and ph .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of nitrification. This can result in an increase in the concentration of ammonia and a decrease in the concentration of nitrate in the soil .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its effectiveness as a nitrification inhibitor can be affected by soil properties such as pH, temperature, and moisture content. Additionally, its stability and persistence in the environment can be influenced by factors such as microbial activity and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
4-Chloro-6-methylpyrimidine is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It acts as a substrate for certain enzymes, facilitating the synthesis of more complex molecules. The compound’s chlorine and methyl groups enable it to form hydrogen bonds and hydrophobic interactions with biomolecules, enhancing its reactivity and specificity in biochemical processes .
Cellular Effects
This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interaction with key signaling molecules and transcription factors. This compound can also alter metabolic fluxes, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to oxidizing agents or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also influence its accumulation and potential toxicity in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical processes .
Propriétés
IUPAC Name |
4-chloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXKFAQKTWRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342439 | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-25-4 | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)








![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
